(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride
Overview
Description
“(2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 503173-14-6 . It has a molecular weight of 249.06 and its IUPAC name is 2,2,2-trifluoro-1-(2-pyridinyl)ethanamine dihydrochloride . This compound is widely used in different fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;;/h1-4,6H,11H2;2*1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.Scientific Research Applications
Synthesis and Structural Studies
Cobalt(III) Alcoholate Complexes Synthesis : The compound has been utilized in the synthesis of Schiff bases and their subsequent reaction with Co(NO3)2·6H2O to form complexes. These complexes are formed through the addition of a water molecule across the imine function, with the resultant alcohol binding in a deprotonated form. This research provides insights into the binding and structural properties of these complexes (Padhi, Sahu, & Manivannan, 2011).
Stereodynamics Study : The compound has been involved in studies examining the dynamic process due to nitrogen inversion at the central amine nitrogen, determined through NMR spectroscopy for its dihydrobromide salt. This research sheds light on the conformational properties of diastereomeric pairs (Korošec et al., 2006).
Synthesis of Zinc(II) Complexes : The compound has been used in the synthesis and structural characterization of mononuclear zinc(II) complexes. These complexes, with varying geometries, offer insights into the coordination and structural properties of zinc(II) with different ligands (Han, 2011).
Chemical Reaction and Complex Formation
Formation of Copper Complexes : Studies involving the compound have explored the stability constants of CuII chelates, showcasing the formation of specific species and providing valuable data on complex formation and stability (Gérard et al., 2005).
Fe(II) Mononuclear Complexes : Research has delved into the synthesis and spectroscopic characterization of mononuclear FeII complexes with the compound, examining structures and reactivity, especially concerning reactions with H2O2, to form a new FeIII(OOH) intermediate (Martinho et al., 2007).
Aminomethylation Reaction : The compound has been involved in catalysis research, particularly in ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, highlighting its role in catalyzing aminomethylation reactions (Nagae et al., 2015).
Interaction with Sodium and Potassium Amides : The compound's interaction with sodium or potassium amide in liquid ammonia has been studied, showcasing its role in the formation of various reaction products and shedding light on its reactivity (Gurskaya et al., 2012).
Proton-Lithium Binding Behavior : The compound's binding behavior with Li+ in nitromethane has been examined, providing insights into stability constants and complexation properties, useful in understanding its coordination chemistry (Liao et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;;/h1-4,6H,11H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRJQVLJOGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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